4-tert-Butyl-2,6-dinitrophenol synthesis from 4-tert-butylphenol
4-tert-Butyl-2,6-dinitrophenol synthesis from 4-tert-butylphenol
An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-2,6-dinitrophenol from 4-tert-butylphenol
Abstract
This guide provides a comprehensive technical overview for the synthesis of 4-tert-Butyl-2,6-dinitrophenol, a valuable compound in the manufacturing of pesticides, herbicides, and other chemical intermediates.[1][2][3] The synthesis is achieved through the direct electrophilic nitration of 4-tert-butylphenol. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and places a strong emphasis on the critical safety procedures required for handling the hazardous materials involved. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and a self-validating framework for the successful and safe execution of this synthesis.
Introduction and Significance
4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8) is a yellow crystalline solid belonging to the dinitrophenol class of compounds.[1] Its biological activity, primarily its ability to uncouple oxidative phosphorylation, has led to its use in agricultural applications as a herbicide and pesticide.[1] Furthermore, it serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.[2][3]
The most direct and common route to this compound is the dinitration of the readily available starting material, 4-tert-butylphenol. This synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety, is crucial for its efficient and safe implementation in a laboratory setting. This guide aims to provide that critical understanding.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of 4-tert-Butyl-2,6-dinitrophenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid like sulfuric acid to facilitate its formation.
Causality of Experimental Choices:
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Activating and Directing Effects: The phenol ring of the starting material is "activated" towards electrophilic attack by two substituents: the hydroxyl (-OH) group and the tert-butyl group.
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The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.
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The tert-butyl group is a moderately activating group (via inductive effect) and is also ortho, para-directing.[4]
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Positional Selectivity: Since the para position is already occupied by the bulky tert-butyl group, the incoming electrophiles (the nitro groups) are directed to the two available ortho positions (carbons 2 and 6) relative to the highly activating hydroxyl group. The steric hindrance from the tert-butyl group also favors substitution at these positions over the meta positions.
The mechanism can be visualized in the following steps:
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Generation of the Electrophile: Nitric acid is protonated by a stronger acid (or another molecule of nitric acid) and subsequently loses water to form the highly reactive nitronium ion (NO₂⁺).
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Electrophilic Attack: The electron-rich π-system of the 4-tert-butylphenol ring attacks the nitronium ion. This attack preferentially occurs at the C2 and C6 positions, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
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Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final dinitrated product.
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 15.0 g (0.1 mol) | Starting material. |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~40 mL | ~70% solution. Highly corrosive and oxidizing.[5][6] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent. Corrosive. |
| Ethanol (or Methanol) | C₂H₅OH | 46.07 | As needed | Recrystallization solvent. |
| Deionized Water | H₂O | 18.02 | As needed | For workup. |
| Crushed Ice | H₂O (solid) | 18.02 | ~500 g | For quenching the reaction. |
| Equipment | ||||
| 500 mL Three-neck flask | 1 | |||
| Magnetic stirrer & stir bar | 1 | |||
| Thermometer | 1 | |||
| Addition Funnel | 1 | For slow addition of nitric acid. | ||
| Ice Bath | 1 | For temperature control. | ||
| Buchner Funnel & Flask | 1 set | For filtration. |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 100 mL of glacial acetic acid.
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Causality: Acetic acid serves as a solvent that is resistant to nitration and can moderate the reaction.
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Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature drops to between 0-5 °C.
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Causality: The nitration of phenols is a highly exothermic reaction.[7] Maintaining a low temperature is critical to prevent runaway reactions and reduce the formation of undesired byproducts from oxidation or over-nitration.
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Nitrating Agent Addition: Slowly add 40 mL of concentrated (70%) nitric acid to the addition funnel. Add the nitric acid dropwise to the stirred solution over a period of 60-90 minutes. The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition.
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Causality: Slow, controlled addition of the nitrating agent is the most critical step for safety and selectivity. A rapid addition can cause a dangerous and uncontrollable temperature spike (thermal runaway).[8] The solution will typically turn a dark red or brown color as the reaction proceeds.
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Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
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Quenching and Precipitation: In a separate large beaker (e.g., 1 L), prepare a slurry of ~500 g of crushed ice and 200 mL of cold deionized water. Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. A yellow solid should precipitate.
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Causality: Quenching the reaction on ice serves two purposes: it stops the reaction and precipitates the water-insoluble organic product, separating it from the acid and solvent.
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Isolation of Crude Product: Allow the ice to melt completely. Isolate the precipitated yellow solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
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Drying: Press the crude product as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.
Experimental Workflow Diagram
Purification and Characterization
The crude product can be purified by recrystallization to obtain a product of high purity.
Purification: Recrystallization
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Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
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Add a minimum amount of hot ethanol (or methanol) to just dissolve the solid.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization
The identity and purity of the synthesized 4-tert-Butyl-2,6-dinitrophenol can be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Light yellow to orange crystalline powder.[1][9] |
| Melting Point | 90.0 - 95.0 °C.[9] |
| Molecular Formula | C₁₀H₁₂N₂O₅.[10] |
| Molecular Weight | 240.21 g/mol .[10] |
| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 9H) and aromatic protons (singlet, ~8.1 ppm, 2H).[11] |
| IR (KBr) | Peaks corresponding to O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1540 and 1350 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 240.[12] |
Safety, Handling, and Waste Disposal
THIS REACTION IS HAZARDOUS. A THOROUGH RISK ASSESSMENT MUST BE CONDUCTED BEFORE PROCEEDING.
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Chemical Hazards:
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Concentrated Nitric Acid: Extremely corrosive and a powerful oxidizing agent.[5] It can cause severe burns upon contact and its fumes are highly toxic if inhaled.[6][8] It reacts violently with many organic compounds and can cause fires.[6][13]
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Glacial Acetic Acid: Corrosive and can cause skin and eye burns.
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Dinitrophenols: These compounds are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][10]
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Reaction Hazards:
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Exothermicity and Thermal Runaway: The nitration of phenols is highly exothermic. Failure to control the temperature can lead to a violent, uncontrolled reaction, potentially causing an explosion.[7]
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Personal Protective Equipment (PPE):
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Spill and Emergency Procedures:
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Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate or a commercial spill kit. For large spills, evacuate the area and contact emergency personnel.[13]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6] Remove contaminated clothing.
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-
Waste Disposal:
-
NEVER mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions.[13]
-
Acidic aqueous waste should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) under cooling before disposal according to institutional guidelines.
-
Solid waste containing the dinitrophenol product should be collected in a designated hazardous waste container.
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Conclusion
The synthesis of 4-tert-Butyl-2,6-dinitrophenol from 4-tert-butylphenol is a straightforward yet hazardous procedure rooted in the principles of electrophilic aromatic substitution. Success hinges on a firm understanding of the reaction mechanism and, most importantly, on the meticulous control of reaction conditions, particularly temperature. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can safely and effectively produce this valuable chemical intermediate for further application in scientific and industrial research.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- 4-tert-Butyl-2,6-dinitrophenol 4097-49-8 wiki - Guidechem. (n.d.).
- NITRIC ACID SAFETY. (n.d.).
- 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem. (n.d.).
- 4-tert-Butyl-2,6-dinitrophenol | 4097-49-8 - ChemicalBook. (2023).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
- 4-tert-Butyl-2,6-dinitrophenol(4097-49-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Tert-Butyl-2,6-dinitrophenol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (n.d.).
- 4-tert-Butyl-2,6-dinitrophenol 4097-49-8 - TCI Chemicals. (n.d.).
- 4-tert-Butyl-2,6-dinitrophenol: A Versatile Chemical Intermediate | Supplier &. (n.d.).
- (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2025).
- CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-tert-Butyl-2,6-dinitrophenol | 4097-49-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehs.com [ehs.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. youtube.com [youtube.com]
- 9. 4-tert-Butyl-2,6-dinitrophenol | 4097-49-8 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 4-tert-Butyl-2,6-dinitrophenol | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-tert-Butyl-2,6-dinitrophenol(4097-49-8) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
